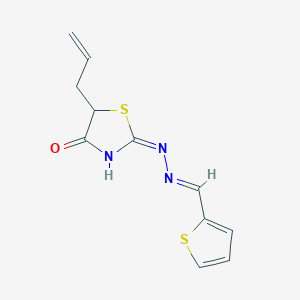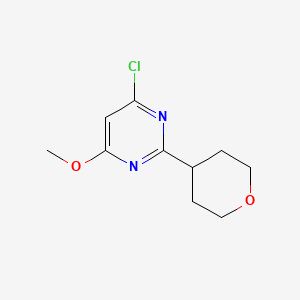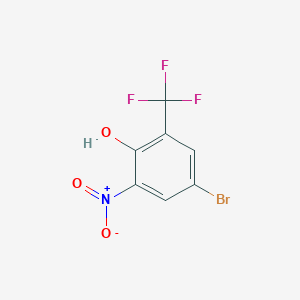![molecular formula C18H17N5O3S2 B2837119 2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 1903156-97-7](/img/structure/B2837119.png)
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O3S2 and its molecular weight is 415.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Human Carbonic Anhydrase Isozymes
This compound is part of a series of benzenesulfonamides that have been investigated for their inhibitory action against several human carbonic anhydrases (CAs), including cytosolic isozymes hCA I, II, and transmembrane tumor-associated isozymes hCA IX and XII. These enzymes are crucial for various physiological processes, and inhibitors like this compound have potential therapeutic applications in treating conditions such as glaucoma, epilepsy, obesity, cancer, and bacterial and fungal infections. The compound has shown low nanomolar activity against hCA II, indicating its potency and selectivity, which could be leveraged in designing targeted therapies (Alafeefy et al., 2015).
Anti-Asthmatic Activities
Related [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives have been synthesized and evaluated for their anti-asthmatic activities. These compounds were tested for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. The presence of specific substituents significantly enhanced their anti-asthmatic activity, suggesting the potential of these derivatives in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antitumor Activity
Another research focus is the synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antitumor activity. These compounds have been tested against cancer cell lines, including prostate and lung cancer cells. Some derivatives have shown significant growth inhibitory activity, with mechanisms involving cell cycle arrest and induction of apoptosis through caspase-3 dependent pathways. This highlights the compound's potential as a framework for developing new antitumor agents (Fares et al., 2014).
Antibacterial and Antifungal Activities
Derivatives of [1,2,4]triazolo[4,3-b]pyridazines have also been synthesized and assessed for their antibacterial and antifungal activities. These studies have contributed to identifying compounds with potent antimicrobial properties, which could be further developed into new therapeutic agents to combat microbial infections (Hassan, 2013).
Anti-HIV and Anticancer Activity
Further investigations into 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides have shown moderate to high anti-HIV activity and moderate anticancer activity. These findings suggest the therapeutic potential of these compounds in treating HIV and cancer, emphasizing the importance of continued research in this area (Brzozowski, 1998).
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-12-5-7-14(26-2)16(10-12)28(24,25)19-11-18-21-20-17-8-6-13(22-23(17)18)15-4-3-9-27-15/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUUXRFNJKEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2837036.png)


![Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2837040.png)
![(2Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enenitrile](/img/structure/B2837043.png)
![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)
![2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2837047.png)


![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)
![6-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2837056.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)
